molecular formula C13H15NO3 B12713736 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- CAS No. 116337-70-3

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl-

Cat. No.: B12713736
CAS No.: 116337-70-3
M. Wt: 233.26 g/mol
InChI Key: CTIBYWYNVICJDZ-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- is an organic compound belonging to the benzoxazine family These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of N-acyl anthranilic acids: This method involves the reaction of N-acyl anthranilic acids with acetic anhydride under reflux conditions to form the benzoxazine ring.

    Condensation reactions: Another approach involves the condensation of o-aminophenols with acyl chlorides or anhydrides, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazine oxides, while reduction may produce benzoxazine alcohols.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: Lacks the acetyl and additional methyl groups, resulting in different chemical properties.

    7-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Shares structural similarities but differs in the core ring structure.

Uniqueness

The presence of the acetyl group and multiple methyl groups in 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other benzoxazine derivatives.

Properties

CAS No.

116337-70-3

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

7-acetyl-2,2,4-trimethyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C13H15NO3/c1-8(15)9-5-6-10-11(7-9)17-13(2,3)12(16)14(10)4/h5-7H,1-4H3

InChI Key

CTIBYWYNVICJDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C

Origin of Product

United States

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